2-((2-(4-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
The compound 2-((2-(4-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic derivative featuring a fused pyrimido[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group, methyl groups at positions 6 and 8, and a thio-linked acetamide moiety. Synthetically, analogous compounds (e.g., thieno[2,3-d]pyrimidines and pyrimidine-thioacetamides) are prepared via nucleophilic substitution or condensation reactions involving chloroacetyl chloride or thiourea derivatives, as seen in related studies .
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-21-14-12(16(24)22(2)17(21)25)15(27-8-11(18)23)20-13(19-14)9-4-6-10(26-3)7-5-9/h4-7H,8H2,1-3H3,(H2,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMIDRFXJVTBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)N)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide (CAS Number: 852169-39-2) is a member of the pyrimidine class of compounds. Its unique structure suggests potential biological activity, particularly in therapeutic applications. This article explores its biological activity through various studies and findings, presenting data in tables and discussing case studies where applicable.
- Molecular Formula : C18H18N4O5S
- Molecular Weight : 402.4 g/mol
- Structure : The compound features a tetrahydropyrimido[4,5-d]pyrimidine core with a methoxyphenyl substituent and a thioacetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O5S |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 852169-39-2 |
Anticancer Potential
Recent studies have indicated that compounds with pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .
Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effect of similar pyrimidine derivatives on various cancer cell lines. The results demonstrated that these compounds induced apoptosis and inhibited cell proliferation in breast and colon cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .
Antimicrobial Activity
The compound's thioacetamide group may contribute to its antimicrobial properties. Research has shown that thioacetamides can exhibit activity against a range of bacteria and fungi. For example, a derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.
Enzyme Inhibition
Studies have also focused on the enzyme inhibition capabilities of this compound. It has been noted that related pyrimidine derivatives can act as inhibitors for various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
The biological activity of 2-((2-(4-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is believed to involve:
- Inhibition of Key Enzymes : Targeting enzymes like DHFR disrupts nucleotide synthesis.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis through thioacetamide interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Key Structural and Bioactivity Comparisons
Key Comparative Insights
Substituent Effects: The 4-methoxyphenyl group in the target compound could enhance solubility via methoxy’s electron-donating effects, contrasting with the phenoxyphenyl group in , which increases hydrophobicity (LogP = 5.15). Thioacetamide linkages (common in ) may improve metabolic stability compared to ester-based derivatives (e.g., ), which are prone to hydrolysis.
Bioactivity Trends: Compound 5, despite structural similarity, shows moderate cytotoxicity (IC50 >5 µM in HepG2 cells), suggesting that the thieno[2,3-d]pyrimidine scaffold may require optimization for potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
